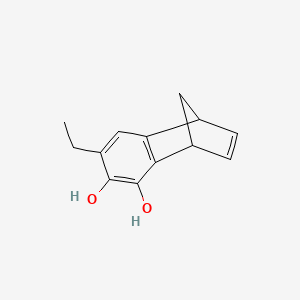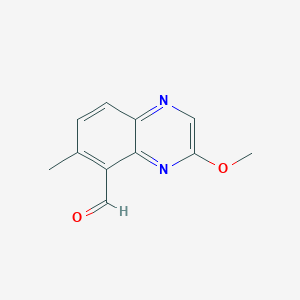
3-Methoxy-6-methylquinoxaline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-6-methylquinoxaline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C11H10N2O2. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, dyes, and other industrial products .
Méthodes De Préparation
The synthesis of 3-Methoxy-6-methylquinoxaline-5-carbaldehyde typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3-methoxy-6-methylquinoxaline with formylating agents under controlled conditions . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Methoxy-6-methylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
3-Methoxy-6-methylquinoxaline-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: It serves as a probe in studying enzyme interactions and biological pathways.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 3-Methoxy-6-methylquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
3-Methoxy-6-methylquinoxaline-5-carbaldehyde can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound, used in various industrial applications.
6-Methylquinoxaline: Similar in structure but lacks the methoxy and aldehyde groups.
3-Methoxyquinoxaline: Lacks the methyl and aldehyde groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-methoxy-6-methylquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-4-9-11(8(7)6-14)13-10(15-2)5-12-9/h3-6H,1-2H3 |
Clé InChI |
LILPZQSTAPSDLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=CN=C2C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


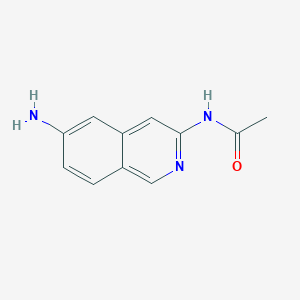


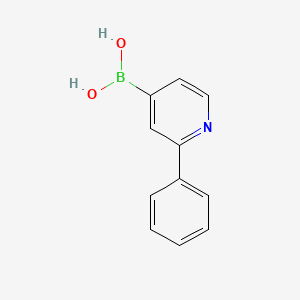
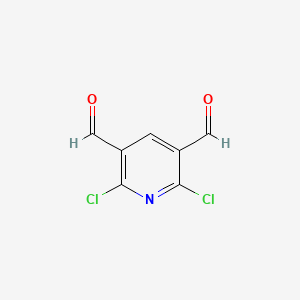
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
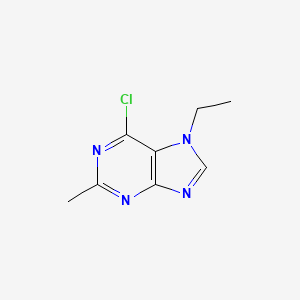
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
